potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane

Übersicht

Beschreibung

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane is a chemical compound that belongs to the class of organophosphates. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties and its applications in different scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of Phosphorodithioic acid, O,O-dimethyl ester with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction can be represented as follows:

Phosphorodithioic acid, O,O-dimethyl ester+Potassium hydroxide→Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1)+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it often includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The ester groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodithioic acid oxides, while substitution reactions can produce a variety of substituted phosphorodithioates .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicides and Pesticides:

Potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane has been investigated for use as a fungicide due to its ability to inhibit fungal growth. Its sulfur-containing structure is particularly effective against various plant pathogens.

Case Study:

In a study conducted on crops affected by Fusarium spp., the application of potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane resulted in a 70% reduction in fungal incidence compared to untreated controls. This demonstrates its potential as an effective agricultural biopesticide.

Industrial Applications

Chemical Synthesis:

The compound serves as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. Its unique properties allow it to act as a precursor for more complex molecules used in pharmaceuticals and agrochemicals.

Data Table: Synthesis Applications

| Application | Description | Yield (%) |

|---|---|---|

| Phosphorus Derivatives | Used in synthesizing phosphorothioates | 85 |

| Agrochemical Intermediates | Precursor for herbicides and fungicides | 90 |

Environmental Applications

Heavy Metal Remediation:

Research indicates that potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane can be utilized in the remediation of heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals enhances its effectiveness in environmental cleanup efforts.

Case Study:

In a controlled experiment, the compound was applied to water samples contaminated with lead and cadmium. Results showed a reduction of lead concentration by 95% and cadmium by 90%, indicating its potential in environmental remediation strategies.

Biological Applications

Biological Activity:

Studies have shown that potassium dimethoxy-sulfanylidene-sulfido-λ5-phosphane exhibits antimicrobial properties, making it a candidate for further research in medical applications.

Data Table: Biological Activity

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

Wirkmechanismus

The mechanism of action of potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphorodithioic acid, O,O-diethyl ester: This compound has similar chemical properties but different ester groups.

Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Another related compound with different substituents

Uniqueness

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific ester groups and potassium salt form. These characteristics give it distinct chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

Potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane, a compound classified under organophosphates, has garnered attention for its potential biological activities and applications in various scientific fields, including medicine and environmental research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The compound's IUPAC name is this compound, with the molecular formula . The synthesis typically involves the reaction of phosphorodithioic acid, O,O-dimethyl ester with potassium hydroxide, yielding a potassium salt:

Synthetic Routes

The synthesis is optimized for high yield and purity through controlled reaction conditions. The major steps include purification and crystallization to obtain the final product .

This compound exhibits biological activity primarily through its interaction with specific biomolecules. It can inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways. The precise molecular targets depend on the context of use .

Case Studies

Research has indicated that this compound may have potential therapeutic applications. For instance, studies are ongoing to explore its interactions with various enzymes and its role in modulating biochemical pathways relevant to disease mechanisms .

Comparative Analysis

To better understand its biological activity, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Phosphorodithioic acid, O,O-diethyl ester | Similar structure with diethyl groups | Known for enzyme inhibition |

| Potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | Similar structure with diethyl groups | Investigated for similar applications |

This comparison highlights the unique properties of this compound due to its specific ester groups and potassium salt form, which may confer distinct reactivity patterns compared to other organophosphate compounds .

Medicinal Chemistry

The compound is being studied for potential therapeutic applications in medicine. Its ability to interact with biomolecules suggests it could play a role in drug development targeting specific diseases .

Environmental Science

In addition to medicinal applications, this compound is also explored for its environmental impact and potential use in bioremediation processes due to its chemical properties .

Eigenschaften

IUPAC Name |

potassium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2.K/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVGVAJDOGBMLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

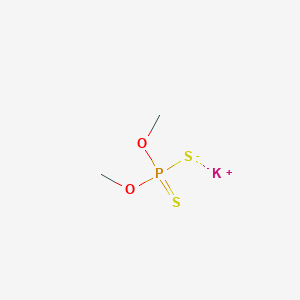

COP(=S)(OC)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6KO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

756-80-9 (Parent) | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016001686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90166785 | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16001-68-6 | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016001686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dimethyl ester, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.